molecular formula C22H26ClN3O2S B2701487 4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1219197-25-7

4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2701487
CAS No.: 1219197-25-7
M. Wt: 431.98
InChI Key: PTLRWPYVKIOEKX-UHFFFAOYSA-N
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Description

4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O2S and its molecular weight is 431.98. The purity is usually 95%.
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Biological Activity

4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, structural features, and biological activities, focusing on anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H26ClN3O2S, with a molecular weight of approximately 431.98 g/mol. The compound features a benzamide structure with a thiazole moiety and a dimethylaminopropyl side chain, which are critical for its biological activity.

PropertyValue
Molecular FormulaC22H26ClN3O2S
Molecular Weight431.98 g/mol
CAS Number1219197-25-7
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include acylation and coupling reactions to introduce the thiazole and dimethylaminopropyl groups.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. Its structural components suggest interactions with biological targets that lead to cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is often associated with enhanced biological properties, including:

  • Antitumor activity : Preliminary studies show cytotoxic effects against cancer cell lines such as U937 (human lymphoma) and MCF-7 (breast cancer), indicating its potential as an anticancer agent .
  • Mechanism of Action : The compound may influence pathways involved in cell proliferation and apoptosis. It has been observed to activate procaspase-3, leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of certain functional groups significantly affects the biological activity of this compound:

  • Thiazole moiety : Essential for anticancer activity due to its role in binding interactions with cellular targets.
  • Dimethylaminopropyl side chain : Contributes to lipophilicity and potentially enhances cellular uptake .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were evaluated for their anticancer activities. Compounds similar in structure to our target showed promising results, particularly in inducing apoptosis through procaspase activation .
  • Antitumor Mechanisms : Investigations into thiazole-integrated compounds revealed that modifications in substituents could significantly alter their cytotoxicity and selectivity against cancer cell lines .

Properties

IUPAC Name

4-acetyl-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S.ClH/c1-15-6-11-19-20(14-15)28-22(23-19)25(13-5-12-24(3)4)21(27)18-9-7-17(8-10-18)16(2)26;/h6-11,14H,5,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLRWPYVKIOEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)C(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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